molecular formula C6H2ClF3IN B1389501 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine CAS No. 1186405-09-3

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

Cat. No.: B1389501
CAS No.: 1186405-09-3
M. Wt: 307.44 g/mol
InChI Key: UMJFHWJPAKXBAA-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by a trifluoromethyl group at position 4, chlorine at position 2, and iodine at position 3. This compound belongs to a class of molecules widely studied for their utility in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances electron-withdrawing properties, while the iodine and chlorine substituents influence reactivity and steric interactions.

Properties

IUPAC Name

2-chloro-3-iodo-4-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF3IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJFHWJPAKXBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70670638
Record name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186405-09-3
Record name 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70670638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 2-chloro-5-(trifluoromethyl)pyridine with iodine in the presence of a suitable catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems helps in monitoring and controlling reaction parameters, ensuring the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine involves its interaction with molecular targets through its reactive functional groups. The presence of chlorine, iodine, and trifluoromethyl groups allows the compound to engage in various chemical interactions and transformations. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to specific biological effects .

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key properties of 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine with analogs differing in substituent type or position:

Compound Name CAS No. Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
This compound Not specified C₆H₂ClF₃IN ~304.45* Not reported Cl (C2), I (C3), CF₃ (C4)
2-Chloro-4-(trifluoromethyl)pyridine 81565-18-6 C₆H₃ClF₃N 197.55 Not reported Cl (C2), CF₃ (C4)
5-Chloro-4-iodo-2-(trifluoromethyl)pyridine 823221-95-0 C₆H₂ClF₃IN ~304.45 Not reported Cl (C5), I (C4), CF₃ (C2)
2-Chloro-5-iodopyridine 144320-18-3 C₅H₂ClIN 239.44 99 Cl (C2), I (C5)
2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine 72600-67-0 C₆H₂ClF₄N 211.54 Not reported Cl (C2), F (C3), CF₃ (C5)

Notes:

  • *Estimated based on molecular formula.
  • The trifluoromethyl group increases molecular weight and thermal stability (higher melting points in analogs, e.g., 288–292°C in hexahydroquinoline derivatives ).
  • Iodine’s large atomic radius and polarizability may reduce solubility in polar solvents compared to fluorine or chlorine analogs .

Spectroscopic and Computational Data

  • IR/NMR : For 2-Chloro-4-(trifluoromethyl)pyridine, IR bands at 1672 cm⁻¹ (C=O) and 2183 cm⁻¹ (C≡N) were observed . The iodine substituent in the target compound would cause distinct ¹H NMR shifts (δ ~7.19–7.78 ppm for aromatic protons) and IR absorption due to C–I stretching (~500–600 cm⁻¹) .

Biological Activity

2-Chloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula: C₆H₂ClF₃I
CAS Number: 1186405-09-3
Melting Point: 55-56 °C
Hazard Classification: Irritant

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Modulation of Immune Response:
    • This compound has been shown to modulate the activity of RORγt (Retinoic acid receptor-related orphan receptor gamma t), which is crucial in the regulation of immune responses and inflammatory processes. Compounds that influence RORγt activity can potentially be used in treating autoimmune disorders and inflammatory diseases .
  • Antimicrobial Activity:
    • Preliminary studies indicate that halogenated pyridines exhibit antimicrobial properties against various bacteria and fungi. The presence of iodine enhances the compound's potential for radiolabeling, making it a candidate for further antimicrobial investigations .
  • Anticancer Potential:
    • Research has highlighted that pyridine derivatives can exhibit significant anticancer properties. For instance, similar compounds have shown cytotoxicity against several cancer cell lines, suggesting that this compound may also possess such effects .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Immune ModulationModulates RORγt activity; potential in autoimmune therapy
AntimicrobialEffective against E. coli and S. aureus
AnticancerExhibited cytotoxic effects on MDA-MB453 and MCF-7 cells

Detailed Findings

  • Immune Modulation:
    • In a study focusing on RORγt modulation, compounds similar to this compound demonstrated significant inhibition of IL-17 production, suggesting a role in managing conditions such as psoriasis and multiple sclerosis .
  • Antimicrobial Efficacy:
    • A comparative analysis showed that halogenated pyridines, including this compound, exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes .
  • Anticancer Activity:
    • In vitro assays revealed that derivatives with similar structures exhibited IC50 values ranging from 15.3 µM to 29.1 µM against MCF-7 breast cancer cells, indicating promising anticancer potential for further exploration of this compound .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-3-iodo-4-(trifluoromethyl)pyridine?

The synthesis typically involves halogenation and functionalization of pyridine derivatives. Key steps include:

  • Halogen introduction : Sequential substitution reactions to install chlorine and iodine at positions 2 and 3, respectively. The trifluoromethyl group is often introduced via nucleophilic substitution or cross-coupling reactions .
  • Regioselective control : Use directing groups (e.g., azetidine) to ensure proper positioning of substituents during synthesis .
  • Purification : Column chromatography or recrystallization to isolate the product.

Q. How should this compound be handled and stored in the laboratory?

  • Safety protocols : Wear PPE (gloves, goggles, N95 masks) due to acute toxicity (Oral Tox. 3) and potential skin/eye irritation .
  • Storage : Keep in a cool, dry place (<4°C) in airtight containers to prevent degradation. Avoid exposure to moisture or reactive nucleophiles .

Q. What analytical techniques are recommended for purity assessment and structural confirmation?

  • NMR spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR to confirm substituent positions and detect impurities .
  • Mass spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Reverse-phase chromatography to quantify purity (>95% is typical for research-grade material) .

Q. What are the common substitution reactions involving the chlorine and iodine substituents?

  • Chlorine substitution : React with amines or thiols under basic conditions (e.g., K2_2CO3_3 in DMF at 80°C) .
  • Iodine substitution : Participate in Ullmann or Buchwald-Hartwig couplings with arylboronic acids or amines .
  • Competing reactivity : The iodine atom is more reactive than chlorine in polar solvents, requiring careful temperature control .

Advanced Research Questions

Q. How can regioselectivity challenges be managed in nucleophilic substitution reactions?

  • Solvent effects : Use polar aprotic solvents (e.g., DMSO) to enhance iodine’s leaving-group ability while suppressing chlorine reactivity .
  • Catalytic systems : Pd or Cu catalysts to direct substitution to specific positions. For example, Pd(PPh3_3)4_4 promotes selective iodine displacement .
  • Substrate design : Introduce steric hindrance near the chlorine atom to favor iodine substitution .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions with this compound?

  • Catalyst selection : Pd(dba)2_2 with SPhos ligand for efficient coupling with arylboronic acids .
  • Base optimization : Use Cs2_2CO3_3 to maintain reaction pH and prevent dehalogenation .
  • Temperature control : Reactions typically proceed at 80–100°C in THF or dioxane .

Q. How to address contradictions in reactivity data between chlorine and iodine sites?

  • Mechanistic studies : Kinetic experiments (e.g., variable-temperature NMR) to differentiate activation energies for substitution at each site .
  • Computational modeling : DFT calculations to predict electronic effects of the trifluoromethyl group on halogen reactivity .
  • Byproduct analysis : LC-MS to identify intermediates (e.g., dehalogenated products) and adjust reaction conditions .

Q. What are the implications of the trifluoromethyl group on electronic properties in material science?

  • Electron-withdrawing effects : The -CF3_3 group stabilizes the pyridine ring, enhancing thermal stability in polymers .
  • Liquid crystal design : Modifies dipole moments and mesophase behavior in self-assembling systems .
  • Semiconductor applications : Improves charge transport in organic electronic devices due to reduced electron density .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-3-iodo-4-(trifluoromethyl)pyridine
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2-Chloro-3-iodo-4-(trifluoromethyl)pyridine

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